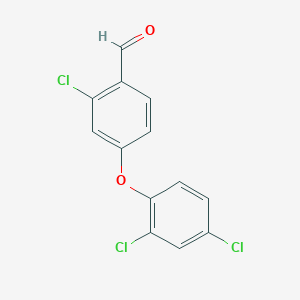
4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenoxyacetic acid, often referred to by its ISO common name 2,4-D, is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
2,4-D was first reported in 1944 by R. Pokorny. Its preparation involves the reaction of 2,4-dichlorophenol and chloroacetic acid . A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .
Molecular Structure Analysis
The molecular formula of 2,4-D is C8H6Cl2O3 . It is a chlorinated derivative of phenol .
Physical And Chemical Properties Analysis
2,4-D is a white to yellow powder with a molar mass of 221.04 g/mol. It has a melting point of 140.5 °C and a boiling point of 160 °C. It is highly soluble in water, with a solubility of 900 mg/L .
Applications De Recherche Scientifique
Environmental Impact and Remediation Efforts
Degradation and Removal Techniques
Significant efforts have been focused on the degradation and removal of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound closely related to 4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde, from environmental sites. Techniques such as photocatalytic degradation using nanocrystalline cryptomelane composite catalysts show promise in the remediation of wastewater contaminated with 2,4-D. These methods are pivotal in reducing the environmental footprint of such herbicides and improving water quality (Lemus et al., 2008).
Electrochemical Methods
The electrooxidation process has been explored as an efficient technique for the degradation of 2,4-dichlorophenol, a component structurally similar to this compound. This method involves the use of a glassy carbon electrode and has shown potential for the breakdown of polychlorinated phenols into less harmful substances, presenting a viable option for treating polluted water sources (Ureta-Zañartu et al., 2002).
Photocatalytic Degradation
The use of photocatalytic processes for the degradation of chlorophenoxy herbicides highlights the application of advanced oxidation processes in environmental remediation. Such methods are effective in breaking down toxic compounds in water, contributing to safer and cleaner water bodies (Masunaga et al., 2001).
Mécanisme D'action
Target of Action
The primary target of 4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde is similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide . The compound acts on broadleaf weeds, specifically targeting a plant growth hormone called auxin . This hormone plays a crucial role in the regulation of plant growth and development .
Mode of Action
The compound mimics the action of auxin, leading to uncontrolled, unsustainable growth in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . This uncontrolled growth eventually leads to the death of the plant .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D). The degradation process has been widely studied, especially the role of bacteria and the enzymes and genes that regulate the 2,4-D degradation . The compound might also be degraded by fungi, particularly white-rot basidiomycetes .
Pharmacokinetics
After oral administration in rats, the mean Cmax values and the AUC 0→∞ values were observed, indicating its bioavailability .
Result of Action
The result of the compound’s action is the death of susceptible plants due to uncontrolled growth . This is achieved by disrupting the normal growth patterns of the plant, leading to unsustainable growth and eventual plant death .
Action Environment
The action of this compound, like 2,4-D, can be influenced by environmental factors. Additionally, most formulations of 2,4-D are degraded to the anionic form in the environment, which is water-soluble and has the potential to be highly mobile .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-(2,4-dichlorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-2-4-13(12(16)5-9)18-10-3-1-8(7-17)11(15)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYIZYVZNMSNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

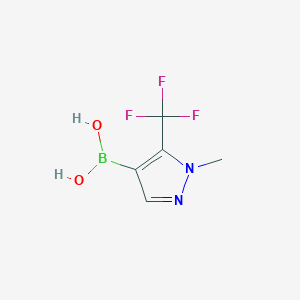
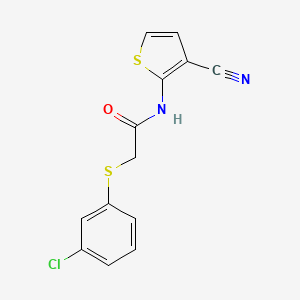
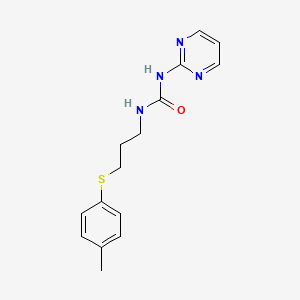
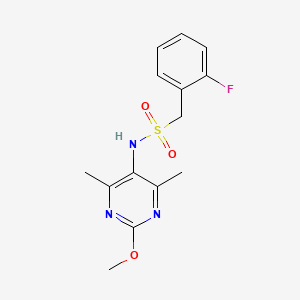
![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)
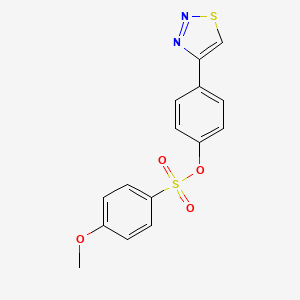
![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)
![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2894757.png)
![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2894762.png)